Survivin (18-27)

HLA restriction T-cell epitope mapping cancer vaccine development

Survivin (18-27), also designated Sur18K10, is a decapeptide with the sequence RISTFKNWPK, corresponding to amino acid residues 18-27 of the human survivin (BIRC5) protein. It is a modified MHC Class I-restricted epitope, wherein the wild-type phenylalanine at position 10 is substituted with a lysine (F→K) to enhance binding to the HLA-A*03:01 allele.

Molecular Formula
Molecular Weight
Cat. No. B1574948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurvivin (18-27)
SynonymsSurvivin (18-27)(modK); Survivin (18-27); Sur18K10; Baculoviral IAP repeat-containing protein 5 (18-27)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Survivin (18-27) Peptide for Cancer Immunotherapy Research: HLA-A*03:01 Epitope Procurement Guide


Survivin (18-27), also designated Sur18K10, is a decapeptide with the sequence RISTFKNWPK, corresponding to amino acid residues 18-27 of the human survivin (BIRC5) protein [1]. It is a modified MHC Class I-restricted epitope, wherein the wild-type phenylalanine at position 10 is substituted with a lysine (F→K) to enhance binding to the HLA-A*03:01 allele [1][2]. This peptide is a key tool for monitoring and stimulating cytotoxic T lymphocyte (CTL) responses in HLA-A3-positive patient populations, a cohort distinct from those targeted by the more common HLA-A*02:01-restricted survivin epitopes [3].

Why Generic Survivin Peptide Substitution Fails: The Case for Allele-Specific Epitope Procurement


Generic substitution with survivin peptides is not scientifically valid due to strict HLA allele restriction. The immunogenicity of Survivin (18-27) (RISTFKNWPK) is exclusively mediated by its presentation on HLA-A*03:01 molecules [1]. In contrast, well-characterized survivin epitopes like Sur95-104 (ELTLGEFLKL) are restricted to HLA-A*02:01 [2]. The Bachinsky et al. (2005) mapping study identified only seven survivin-derived peptides capable of binding HLA-A*03:01, compared to nineteen for HLA-A*02:01, underscoring the limited and specific repertoire for this allele [3]. Therefore, substituting Survivin (18-27) with an HLA-A2-restricted peptide would render the reagent ineffective for studying or stimulating CTL responses in HLA-A3-positive patient samples, compromising experimental validity in translational oncology research.

Quantitative Evidence for Survivin (18-27): Comparator-Based Differentiation in HLA Binding, Immunogenicity, and Clinical Utility


Exclusive HLA-A*03:01 Restriction Profile Quantified Against the Broader Survivin Peptide Repertoire

Survivin (18-27) (RISTFKNWPK) is stringently restricted to the HLA-A*03:01 allele, as established by a high-throughput iTopia binding screen of the entire survivin proteome [1]. This screen identified only 7 peptides binding HLA-A*03:01 out of 142 overlapping nonamers tested, whereas 19 peptides bound the more prevalent HLA-A*02:01 allele [1]. This quantitative difference (7 vs. 19) highlights that Survivin (18-27) targets a distinct, less crowded immunological space, making it a non-redundant reagent for HLA-A3-positive cohorts.

HLA restriction T-cell epitope mapping cancer vaccine development

Enhanced HLA Binding Affinity via P10 Anchor Modification Relative to Wild-Type Sequence

Survivin (18-27) (RISTFKNWPK) is a 'modified' epitope (Sur18K10) designed with a deliberate F→K substitution at the C-terminal anchor position 10. The patent specification defines that peptides of the invention, including SEQ ID NO:58 (RISTFKNWPK), achieve a C50 value of at most 50 µM for HLA binding, with preferred embodiments reaching C50 ≤ 30 µM or ≤ 20 µM in an assembly binding assay [1]. This engineered affinity is a prerequisite for efficient MHC loading and CTL priming, a feature absent in the unmodified wild-type fragment (RISTFKNWPF).

anchor modification HLA binding affinity epitope enhancement peptide engineering

Clinically Validated Immunogenicity: Quantified T-Cell Response Frequencies in Cancer Patients

The immunogenic potency of Survivin (18-27) is defined quantitatively in patent claims, stating that the peptide is capable of eliciting IFN-γ-producing cells in a PBL population of a cancer patient at a frequency of at least 1 per 10⁴ PBLs as determined by an ELISPOT assay [1]. This threshold was established from the characterization of spontaneous CTL responses against survivin-derived epitopes, including HLA-A3-restricted peptides, in cohorts of melanoma, breast cancer, and chronic lymphocytic leukemia patients [2].

ELISPOT IFN-gamma T-cell response cancer vaccine monitoring

Integration into Multi-Epitope Clinical Vaccines Demonstrating De Novo T-Cell Induction

Survivin (18-27) represents the HLA-A3-restricted component in rationally designed multi-epitope vaccine cocktails. The EMD640744 vaccine, a mixture of five partially modified HLA class I-binding survivin peptides in Montanide ISA 51 VG, was evaluated in a Phase I clinical trial in patients with advanced solid tumors [1]. Vaccination elicited de novo T-cell responses in 61% of patients, with an overall immune response rate of 63% (31 of 49 patients) as measured by ELISpot and peptide/MHC-multimer staining [1]. This demonstrates the clinical translatability of survivin-derived peptides like Survivin (18-27).

clinical trial multi-epitope vaccine de novo immune response cancer immunotherapy

Unique Availability as a Commercial HLA-A*03:01 Tetramer Reagent for Antigen-Specific CD8+ T-Cell Detection

Survivin (18-27) is one of the few survivin-derived peptides for which a validated commercial MHC Class I Tetramer reagent is available specifically for the HLA-A*03:01 allele [1]. This allows for the direct ex vivo detection and quantification of survivin-specific CD8+ T cells by flow cytometry without the need for in vitro expansion. In contrast, many other HLA-A3-restricted tumor antigen epitopes lack such standardized commercial detection reagents.

MHC tetramer CD8+ T-cell detection flow cytometry immune monitoring

Optimal Scientific Use Cases for Survivin (18-27) Peptide Based on Evidence-Based Differentiation


HLA-A3-Positive Patient Stratification in Survivin-Targeted Cancer Vaccine Trials

Survivin (18-27) is an indispensable reagent for stratifying and immunologically monitoring the ~15-25% of the population carrying HLA-A3 supertype alleles. Due to its exclusive restriction to HLA-A*03:01 [1], it must be used in place of the more common HLA-A2-restricted peptides when enrolling and evaluating HLA-A3-positive patients in clinical trials of survivin-targeted vaccines, such as SurVaxM or EMD640744, ensuring accurate immune response assessment in this genetic subset.

Ex Vivo Quantification of Spontaneous Anti-Survivin CTL Responses in Cancer Patients

The commercial availability of an HLA-A*03:01/Survivin (18-27) Tetramer [1] enables the direct ex vivo quantification of survivin-specific CD8+ T cells in peripheral blood or tumor-infiltrating lymphocytes from cancer patients. This application is critical for correlating pre-existing anti-tumor immunity with clinical outcomes, a use case supported by the documented spontaneous CTL response frequency of ≥1 per 10⁴ PBLs in cancer patient cohorts [2].

In Vitro Generation of Survivin-Specific CTLs for Adoptive Cell Therapy Research

The engineered P10 anchor modification of Survivin (18-27) ensures efficient HLA-A*03:01 loading with a quantified C50 affinity threshold (≤50 µM) [1]. This makes the peptide a reliable tool for pulsing dendritic cells or artificial antigen-presenting cells to generate survivin-specific CTLs in vitro, a crucial step in developing adoptive T-cell therapy protocols targeting survivin-expressing tumors.

Quality Control Standard for Multi-Epitope Survivin Vaccine Formulations

As demonstrated by its inclusion principle in the clinically tested EMD640744 vaccine cocktail, which achieved a 63% immune response rate [1], Survivin (18-27) can serve as a quality control standard when formulating or releasing multi-epitope survivin vaccines. Its well-characterized binding and immunogenicity profile provide a benchmark for verifying the potency of the HLA-A3-restricted component in peptide-based cancer vaccines.

Quote Request

Request a Quote for Survivin (18-27)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.